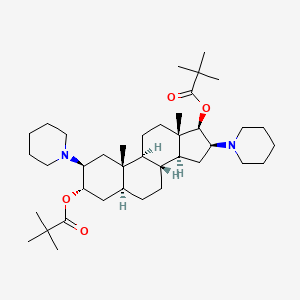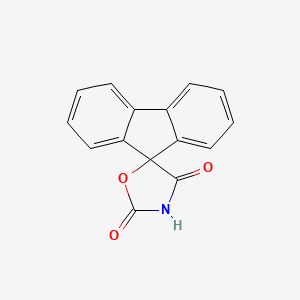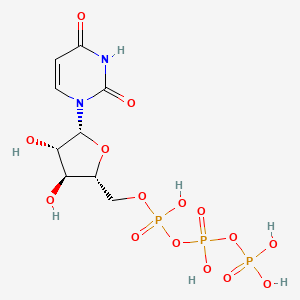
Arabinofuranosyluridine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ara-uridine-5’-triphosphate, commonly known as Arabinofuranosyluridine triphosphate, is a nucleotide analog that has garnered significant interest in scientific research. It is a modified form of uridine triphosphate, where the ribose sugar is replaced with arabinose. This compound is known for its ability to act as a substrate for various RNA polymerases, making it a valuable tool in molecular biology and medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ara-uridine-5’-triphosphate can be synthesized through a series of enzymatic reactions. The primary synthetic route involves the deamination of cytidine monophosphate to uridine monophosphate by deoxycytidylate deaminase, followed by phosphorylation to form Ara-uridine-5’-triphosphate . The reaction conditions typically require specific enzymes and cofactors to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of Ara-uridine-5’-triphosphate involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity, often using recombinant enzymes and controlled reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired concentration and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ara-uridine-5’-triphosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into RNA. It can also participate in chain termination reactions when incorporated into RNA by RNA-dependent RNA polymerases .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ara-uridine-5’-triphosphate include deoxycytidylate deaminase, ATP, and specific RNA polymerases. The reaction conditions often involve buffered solutions at physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions involving Ara-uridine-5’-triphosphate include various phosphorylated intermediates such as uridine monophosphate and uridine diphosphate. When incorporated into RNA, it can lead to the formation of incomplete RNA chains due to chain termination .
Wissenschaftliche Forschungsanwendungen
Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ara-uridine-5’-triphosphate involves its incorporation into RNA by RNA-dependent RNA polymerases. Once incorporated, it can cause chain termination, leading to the formation of incomplete RNA chains. This mechanism is particularly useful in antiviral research, where the inhibition of viral RNA synthesis can prevent the replication of the virus . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Ara-uridine-5’-triphosphate is unique compared to other nucleotide analogs due to its arabinose sugar moiety. Similar compounds include:
Cytidine triphosphate (CTP): Used in RNA synthesis but lacks the chain-terminating properties of Ara-uridine-5’-triphosphate.
Gemcitabine triphosphate: Another nucleotide analog used in cancer therapy, but with different incorporation and inhibition properties.
Sofosbuvir triphosphate: An antiviral nucleotide analog with a different mechanism of action and incorporation efficiency.
Ara-uridine-5’-triphosphate stands out due to its specific incorporation into RNA and its ability to cause chain termination, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
60102-52-5 |
|---|---|
Molekularformel |
C9H15N2O15P3 |
Molekulargewicht |
484.14 g/mol |
IUPAC-Name |
[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
PGAVKCOVUIYSFO-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
60102-52-5 |
Synonyme |
ara-UTP arabinofuranosyluridine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



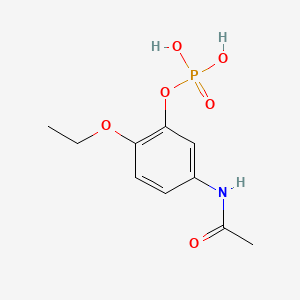
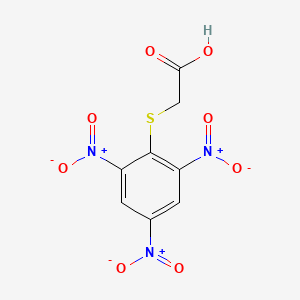

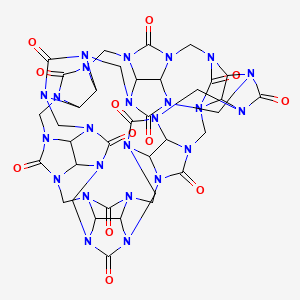

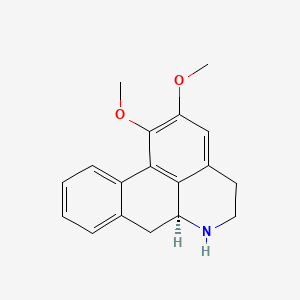


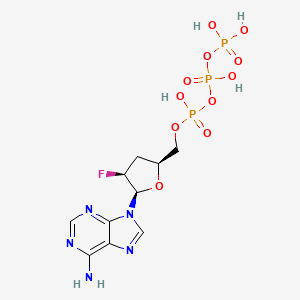
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
